5-Methylazepan-2-one

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of 5-methylhexanoic acid with ammonia or an amine under dehydrating conditions. This reaction can be catalyzed by acidic or basic catalysts to facilitate the formation of the lactam ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The choice of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Methylazepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the lactam to the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lactam nitrogen can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted lactams depending on the nucleophile used.

Scientific Research Applications

5-Methylazepan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactams.

Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methylazepan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The lactam ring can act as a substrate for enzymes that catalyze the hydrolysis of amide bonds, leading to the formation of corresponding amines and carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

Caprolactam: A six-membered lactam used in the production of nylon-6.

Valerolactam: A five-membered lactam with applications in polymer chemistry.

Piperidone: A six-membered lactam with a ketone functional group.

Uniqueness

5-Methylazepan-2-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six- or five-membered lactams. This structural difference can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.

Biological Activity

5-Methylazepan-2-one, a cyclic amide with the chemical formula , has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

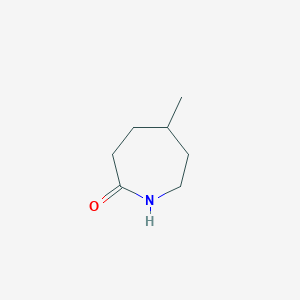

This compound features a seven-membered ring containing nitrogen, which is characteristic of azepanes. The presence of a methyl group at the 5-position contributes to its unique properties. The compound's structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound may interact with various biomolecules, potentially modulating enzyme activity or binding to specific receptors. These interactions could lead to diverse biological effects, making the compound a candidate for therapeutic applications.

- Enzyme Modulation : Preliminary studies suggest that this compound may influence enzyme functions, which could be pivotal in metabolic pathways.

- Receptor Binding : The compound may exhibit affinity for certain receptors, potentially affecting signaling pathways involved in various physiological processes.

Antimicrobial Activity

A study evaluated the antimicrobial potential of this compound against several pathogens. The results indicated notable inhibitory effects against:

- Candida albicans

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| Candida albicans | 22.2 | 0.98 |

| Escherichia coli | 8.88 | 11.2 |

These findings suggest that this compound possesses significant antimicrobial properties, particularly against fungal infections.

Antioxidant Activity

In addition to its antimicrobial properties, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The compound demonstrated a concentration-dependent scavenging effect on DPPH radicals.

| Sample | IC50 (µg/mL) |

|---|---|

| This compound | 45.46 |

| Standard (BHT) | 9.01 |

The IC50 value indicates the concentration required to scavenge 50% of DPPH radicals, highlighting the compound's potential as an antioxidant agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving cyclic amides. Its structural similarities with other azepane derivatives suggest a broad scope for modification and optimization in drug design.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 3-Amino-5-methylazepan-2-one | C7H14N2O | Enzyme modulation |

| (S)-3-Amino-2-azepanone | C6H12N2O | Receptor binding |

| 3-(Chloromethyl)azepan-2-one | C7H12ClN2O | Enhanced reactivity |

This table illustrates how variations in structure can lead to different biological profiles, emphasizing the importance of molecular modifications in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-methylazepan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of ε-lactam precursors or reductive amination of ketones. Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield. For reproducibility, ensure detailed documentation of stoichiometry, purification methods (e.g., column chromatography), and characterization via H/C NMR and IR spectroscopy .

- Key Considerations : Compare yields under inert vs. ambient conditions to assess oxygen sensitivity. Purity validation requires melting point analysis and chromatographic retention times .

Q. How should researchers characterize the structural and chemical properties of this compound to confirm its identity?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : Assign H NMR peaks for the methyl group (δ ~1.2–1.5 ppm) and carbonyl resonance (δ ~170–180 ppm in C NMR). IR should show a strong C=O stretch (~1650–1750 cm) .

- Chromatography : HPLC or GC-MS with reference standards to confirm retention times and rule out impurities .

- Physical Properties : Measure melting point (if solid) or boiling point (liquid) and compare with literature values. Report solvent-dependent solubility .

Q. What are the best practices for designing a controlled experiment to study the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and monitor hydrolysis kinetics via UV-Vis spectroscopy or LC-MS. Include negative controls (e.g., inert solvents) to isolate pH effects .

- Data Collection : Record time-dependent changes in carbonyl absorption bands or degradation product formation. Use triplicate runs to assess reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across different studies?

- Methodological Answer :

- Data Reconciliation : Cross-reference solvent effects (e.g., DMSO vs. CDCl in NMR) and instrument calibration differences. Replicate disputed experiments using standardized conditions .

- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to identify outlier results or systematic errors .

- Collaborative Verification : Share raw data with independent labs for peer validation, emphasizing metadata (e.g., temperature, humidity) .

Q. What strategies are effective for elucidating the mechanism of this compound’s biological activity in vitro?

- Methodological Answer :

- Target Identification : Use affinity chromatography or molecular docking simulations to identify protein targets. Validate via competitive binding assays .

- Pathway Analysis : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map affected pathways. Dose-response curves (IC/EC) quantify potency .

- Controls : Include known inhibitors/agonists and vehicle-only groups to isolate compound-specific effects .

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives for chiral studies?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Kinetic Resolution : Use enzymatic methods (e.g., lipases) to separate enantiomers. Compare reaction rates under varying temperatures .

- Computational Modeling : Employ DFT calculations to predict transition-state energetics and guide catalyst design .

Q. What methodologies are recommended for analyzing contradictory results in the compound’s thermodynamic stability across different studies?

- Methodological Answer :

- Re-evaluate Experimental Conditions : Compare calorimetry (DSC/TGA) data under identical atmospheres (N vs. air) and heating rates .

- Theoretical Validation : Use computational chemistry (e.g., Gaussian) to calculate Gibbs free energy and compare with empirical data .

- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., impurities, crystallinity) and design follow-up experiments to isolate factors .

Q. Data Presentation and Reproducibility Guidelines

- Tables : Include reaction yields, spectral assignments, and statistical metrics (e.g., RSD for replicates) .

- Supplemental Materials : Deposit raw NMR spectra, chromatograms, and computational input files in open-access repositories .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Adhere to IUPAC naming conventions and CAS registry standards .

Properties

IUPAC Name |

5-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-2-3-7(9)8-5-4-6/h6H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYQVGFHMYTNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944735 | |

| Record name | 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-07-3 | |

| Record name | 2H-Azepin-2-one, hexahydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.